

CP-690,550 (Tofacitinib): A Targeted Immunomodulator for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP-67804	
Cat. No.:	B1669559	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-690,550, commercially known as Tofacitinib, is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] Developed by Pfizer, it represents a significant advancement in the treatment of autoimmune diseases by targeting the intracellular signaling pathways that orchestrate the inflammatory response.[2][3] Unlike biologic agents that target extracellular cytokines, Tofacitinib acts as a targeted immunomodulator by interrupting the cytokine signaling cascade from within the cell.[4] This guide provides a comprehensive technical overview of CP-690,550, including its mechanism of action, quantitative pharmacological data, key experimental protocols, and visualizations of its core pathways.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate immune cell function, proliferation, and differentiation.[1][5] The pathway is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[6]

The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK proteins into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular



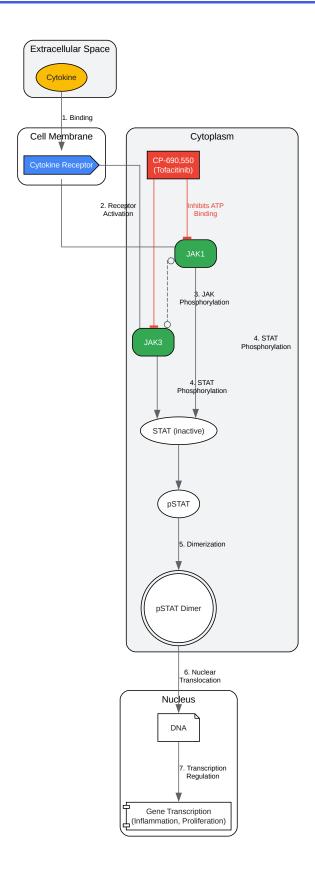




domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[7]

Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing their phosphorylation and activation.[1] This blockade halts the entire downstream signaling cascade, preventing the phosphorylation of STATs and the subsequent transcription of pro-inflammatory genes.[5][8] While initially designed as a selective JAK3 inhibitor, further studies revealed that Tofacitinib is a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[8][9][10] This broad activity allows it to interfere with the signaling of a wide range of cytokines crucial to the autoimmune response.[11][12]





Click to download full resolution via product page



Figure 1: The JAK-STAT signaling pathway and the inhibitory mechanism of CP-690,550 (Tofacitinib).

Quantitative Data

The pharmacological profile of CP-690,550 has been extensively characterized through biochemical and cellular assays, as well as numerous clinical trials.

Table 1: Biochemical Kinase Selectivity Profile of CP-690,550

This table summarizes the inhibitory potency of Tofacitinib against isolated Janus kinase enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Kinase	IC50 (nM)	Reference(s)
JAK1	1-112	[13][14][15]
JAK2	5-20	[14][15][16]
JAK3	1-5	[13][14][15]
TYK2	16-34	[13]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[15][17]

Table 2: Cellular Activity of CP-690,550

This table presents the IC50 values of Tofacitinib in various cell-based assays, reflecting its functional potency in a more biologically relevant context.



Assay	Cell Type / System	IC50 (nM)	Reference(s)
IL-2 induced T-cell proliferation	Human T-cell blasts	11	[14]
IL-15 induced CD69 expression	Human NK and CD8+ T cells	48	[14]
IL-6 induced STAT1 phosphorylation	Murine FDCP-EpoR cells	23	[14]
IL-6 induced STAT3 phosphorylation	Murine FDCP-EpoR cells	77	[14]
IL-7 induced STAT5 phosphorylation	Healthy Human Subjects (ex vivo)	79.1	[18]
IL-6 induced STAT3 phosphorylation	Healthy Human Subjects (ex vivo)	119	[18]
Mixed Lymphocyte Reaction	Human PBMCs	87	[14]
IL-2/4/15/21 induced STAT phosphorylation	Human CD4+ T cells	11-22	[18]

Table 3: Summary of Phase 3 Clinical Efficacy in Rheumatoid Arthritis (RA)

The following table summarizes key efficacy endpoints from pivotal Phase 3 clinical trials in patients with moderate-to-severe active RA.



Study	Patient Population	Treatment Arm (Tofacitinib)	Primary Endpoint	Result	Reference(s
ORAL Standard	MTX- Inadequate Responders	5 mg BID	ACR20 Response Rate @ 6 months	51.5% (vs. 25.3% Placebo)	[19][20]
10 mg BID	ACR20 Response Rate @ 6 months	61.8% (vs. 25.3% Placebo)	[19][20]		
ORAL Step	TNF Inhibitor- Inadequate Responders	5 mg BID	ACR20 Response Rate @ 3 months	Statistically Significant vs. Placebo	[19]
10 mg BID	ACR20 Response Rate @ 3 months	Statistically Significant vs. Placebo	[19]		
ORAL Scan	MTX- Inadequate Responders	5 mg BID	ACR20 Response Rate @ 6 months	Met primary endpoint	[4]
10 mg BID	ACR20 Response Rate @ 6 months	Met primary endpoint	[4]		
ACR20: American College of Rheumatolog y 20% improvement					

criteria. BID:



twice daily.
MTX:
Methotrexate.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of JAK inhibitors. Below are protocols for key experiments used to characterize CP-690,550.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of CP-690,550 required to inhibit 50% of the enzymatic activity of a specific isolated JAK kinase.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3 catalytic domain) and a corresponding peptide substrate are diluted in an appropriate kinase assay buffer.[14][17]
- Compound Preparation: CP-690,550 is serially diluted in DMSO to create a range of concentrations. A vehicle control (DMSO only) is included.[1]
- Reaction Setup: The assay is typically performed in a 96- or 384-well microplate. The JAK
 enzyme, peptide substrate, and serially diluted CP-690,550 are added to the wells and preincubated.[15]
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for the specific enzyme).[17]
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]
- Detection: The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[17][21]

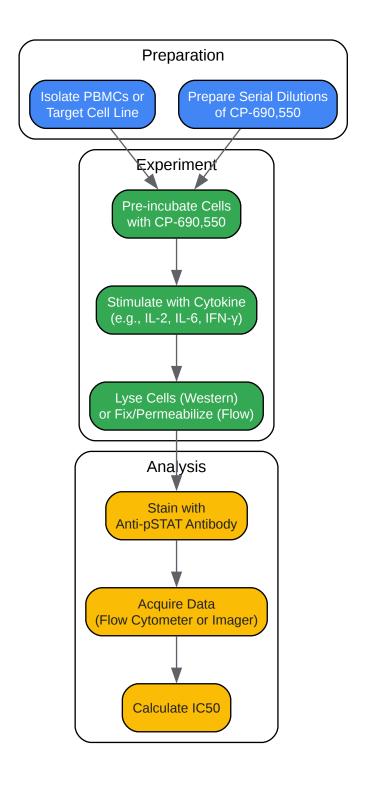


 Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[15]

Cellular STAT Phosphorylation Assay

Objective: To assess the inhibitory effect of CP-690,550 on cytokine-induced STAT phosphorylation in a cellular context.





Click to download full resolution via product page

Figure 2: General workflow for a cellular STAT phosphorylation assay.

Methodology (using Flow Cytometry):



- Cell Preparation: Isolate primary cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood or use a relevant cell line.[22][23]
- Compound Incubation: Aliquot cells into tubes or a 96-well plate. Pre-incubate the cells with various concentrations of CP-690,550 (or vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[24]
- Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess pSTAT3, or IFN-γ to assess pSTAT1) to the cell suspensions to induce JAK-STAT signaling. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[9][22]
- Fixation and Permeabilization: Stop the stimulation by immediately fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state. Subsequently, permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.[22]
- Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-AF647). Cell surface markers can be co-stained to identify specific cell populations (e.g., CD4 for T-helper cells).[8][22]
- Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the target cell population.[9]
- Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percent inhibition is calculated relative to the cytokine-stimulated vehicle control. The IC50 is determined by plotting percent inhibition against the log of the inhibitor concentration.[25]

Animal Model: Collagen-Induced Arthritis (CIA)

Objective: To evaluate the in vivo efficacy of CP-690,550 in a preclinical model of rheumatoid arthritis.

Methodology:

 Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., DBA/1 mice or Lewis rats) by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA), followed by a booster immunization 21 days later.[26][27]

Foundational & Exploratory

Check Availability & Pricing



 Treatment Protocol: Once arthritis is established (typically indicated by a clinical score based on paw swelling and redness), animals are randomized into treatment groups. CP-690,550 is administered orally, once or twice daily, at various doses. A vehicle control group is included. [11][26]

Efficacy Assessment:

- Clinical Scoring: Animals are monitored several times a week for signs of arthritis. Disease severity is assessed using a macroscopic scoring system (e.g., 0-4 scale per paw).
- Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
- Terminal Analysis: At the end of the study, animals are euthanized.
 - Histopathology: Joint tissues are collected, fixed, decalcified, and stained (e.g., with H&E)
 to assess inflammation, pannus formation, and bone/cartilage erosion.
 - Biomarker Analysis: Serum or plasma can be collected to measure levels of inflammatory cytokines and biomarkers. Joint tissue can be processed to measure the expression of inflammatory genes or levels of phosphorylated STAT proteins.[11][26]
- Data Analysis: Statistical comparisons are made between the vehicle-treated and CP-690,550-treated groups for all efficacy parameters.

Conclusion

CP-690,550 (Tofacitinib) is a pivotal targeted immune-modulator that has transformed the treatment landscape for several autoimmune diseases. Its mechanism of action, centered on the potent inhibition of the JAK-STAT signaling pathway, provides a clear rationale for its efficacy. The extensive body of quantitative data from biochemical, cellular, and clinical studies underscores its pharmacological profile as a pan-JAK inhibitor with a preference for JAK1 and JAK3. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Tofacitinib and the next generation of JAK inhibitors, facilitating further research and development in this critical therapeutic area.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 7. Tofacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]

Foundational & Exploratory





- 16. Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 19. pfizer.com [pfizer.com]
- 20. Tofacitinib (CP-690,550) in patients with rheumatoid arthritis receiving methotrexate: twelve-month data from a twenty-four-month phase III randomized radiographic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of innate and adaptive immune responses by tofacitinib (CP-690,550) PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CP-690,550 (Tofacitinib): A Targeted Immunomodulator for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669559#cp-690-550-as-a-targeted-immune-modulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com